5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
5-(Hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrano[2,3-c]pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and functional groups such as hydroxymethyl, imino, and carboxamide. The presence of an iodine atom in the phenyl ring adds to its distinctiveness.
Preparation Methods
The synthesis of 5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridine and pyran rings. Common starting materials include substituted pyridines and pyrans.
Formation of the Pyrano[2,3-c]pyridine Core: This step involves the cyclization of the pyridine and pyran rings. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process.
Introduction of Functional Groups: The hydroxymethyl, imino, and carboxamide groups are introduced through various organic reactions such as nucleophilic substitution, reduction, and amidation.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-(Hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
5-(Hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound’s functional groups make it a useful probe for studying biological processes, including enzyme interactions and receptor binding.
Material Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imino and carboxamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar compounds to 5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide include other pyrano[2,3-c]pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities .
Some similar compounds include:
- 2-Imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- 5-Hydroxymethyl-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- 2-Imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl)carboxamides .
These compounds highlight the versatility of the pyrano[2,3-c]pyridine scaffold in medicinal chemistry and its potential for further exploration.
Properties
Molecular Formula |
C17H14IN3O3 |
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Molecular Weight |
435.22 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14IN3O3/c1-9-15-13(10(8-22)7-20-9)6-14(16(19)24-15)17(23)21-12-4-2-11(18)3-5-12/h2-7,19,22H,8H2,1H3,(H,21,23) |
InChI Key |
UERKTNLRIXQCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)I)CO |
Origin of Product |
United States |
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